molecular formula C11H16N2O5 B12560920 2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol CAS No. 194923-92-7

2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol

Cat. No.: B12560920
CAS No.: 194923-92-7
M. Wt: 256.25 g/mol
InChI Key: XMYXQSNBLGIHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol is an organic compound with a complex structure that includes a methylamino group, a nitrophenoxy group, and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol typically involves multiple steps. One common method includes the reaction of 2-(methylamino)ethanol with 2-(5-nitrophenoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 2-[2-(Diethylamino)ethoxy]ethanol
  • 2-[2-(Methylamino)ethoxy]ethanol

Uniqueness

2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and suitability for specific industrial or research applications.

Properties

CAS No.

194923-92-7

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

2-[2-[2-(methylamino)-5-nitrophenoxy]ethoxy]ethanol

InChI

InChI=1S/C11H16N2O5/c1-12-10-3-2-9(13(15)16)8-11(10)18-7-6-17-5-4-14/h2-3,8,12,14H,4-7H2,1H3

InChI Key

XMYXQSNBLGIHOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])OCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.